1-(4-bromobenzyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid
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Overview
Description
1-(4-Bromobenzyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences due to their unique structural properties. This particular compound features a bromobenzyl group, an ethoxy group, and a carboxylic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromobenzyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the cyclization of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction using 4-bromobenzyl chloride and a suitable base.
Ethoxylation: The ethoxy group can be added through an etherification reaction using ethanol and an acid catalyst.
Carboxylation: The carboxylic acid moiety can be introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobenzyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products:
Scientific Research Applications
1-(4-Bromobenzyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-bromobenzyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid: Shares a similar benzimidazole core but differs in the substituents.
1-(4-Methoxybenzyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid: Similar structure with a methoxy group instead of a bromobenzyl group.
Uniqueness: 1-(4-Bromobenzyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C17H15BrN2O3 |
---|---|
Molecular Weight |
375.2 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C17H15BrN2O3/c1-2-23-17-19-14-5-3-4-13(16(21)22)15(14)20(17)10-11-6-8-12(18)9-7-11/h3-9H,2,10H2,1H3,(H,21,22) |
InChI Key |
PWBKSDZAJMKWAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)Br)C(=O)O |
Origin of Product |
United States |
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